molecular formula C16H20ClN7O2 B12474175 N~2~-(4-chlorobenzyl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine

N~2~-(4-chlorobenzyl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B12474175
M. Wt: 377.8 g/mol
InChI Key: AWEMJRQCOWFOOJ-UHFFFAOYSA-N
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Description

N2-[(4-chlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine is a synthetic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group, a methylpiperazine moiety, and a nitropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Incorporation of the Methylpiperazine Moiety: The methylpiperazine moiety is added through a nucleophilic substitution reaction with 4-methylpiperazine.

    Nitration: The final step involves the nitration of the pyrimidine ring using a mixture of nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N2-[(4-chlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and nitropyrimidine sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects.

Properties

Molecular Formula

C16H20ClN7O2

Molecular Weight

377.8 g/mol

IUPAC Name

2-N-[(4-chlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C16H20ClN7O2/c1-22-6-8-23(9-7-22)15-13(24(25)26)14(18)20-16(21-15)19-10-11-2-4-12(17)5-3-11/h2-5H,6-10H2,1H3,(H3,18,19,20,21)

InChI Key

AWEMJRQCOWFOOJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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